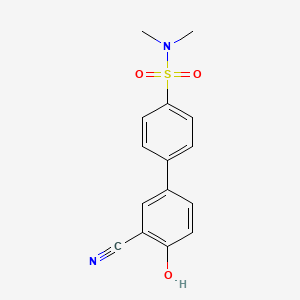
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4NDS95) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a molecular formula of C14H15N2O2S. 2C4NDS95 has been shown to have a wide range of applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in the development of new drugs.
作用機序
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to act as an inhibitor of enzymes, such as proteases and phosphatases. It has also been shown to act as an antagonist of G-protein-coupled receptors. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with various intracellular signaling pathways, such as those involving cAMP and calcium.
Biochemical and Physiological Effects
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with various intracellular signaling pathways, such as those involving cAMP and calcium. Furthermore, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, making it an ideal compound for studying various biochemical and physiological processes. However, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% also has some limitations. It is a relatively expensive compound, and it is not very soluble in aqueous solutions.
将来の方向性
There are several potential future directions for the use of 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used to study the mechanisms of action of various drugs, as well as to synthesize new drugs. Additionally, it could be used to study cell signaling pathways and to develop new therapeutic agents. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new compounds with desired biochemical and physiological effects. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.
合成法
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized in a two-step process. First, 4-N,N-dimethylsulfamoylphenol is reacted with sodium cyanide in aqueous solution to form the intermediate 2-cyano-4-N,N-dimethylsulfamoylphenol. This intermediate is then reacted with sodium hydroxide in aqueous solution to form the final product, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. This synthesis method has been shown to be efficient, with a yield of 95% of the desired product.
科学的研究の応用
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used in the study of biochemical and physiological processes, as well as in the development of new drugs. For example, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used to study the mechanisms of action of various drugs, as well as to synthesize new drugs. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the study of cell signaling pathways and in the development of new therapeutic agents.
特性
IUPAC Name |
4-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQYLOCQLCYZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


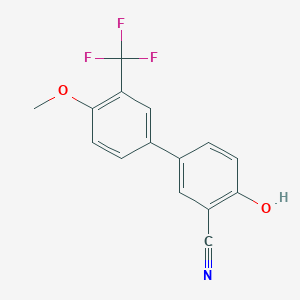
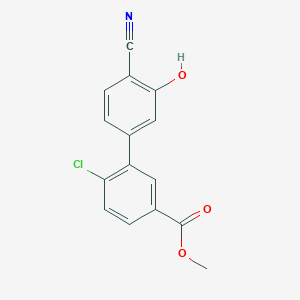

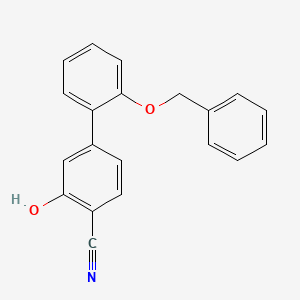





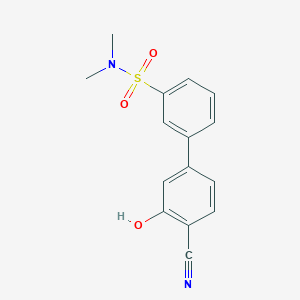


![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)